Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide

CAS No.:

Cat. No.: VC18629981

Molecular Formula: C5H7BF3KO2

Molecular Weight: 206.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BF3KO2 |

|---|---|

| Molecular Weight | 206.01 g/mol |

| IUPAC Name | potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide |

| Standard InChI | InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1 |

| Standard InChI Key | ZXDVLCSMNHAXEH-UHFFFAOYSA-N |

| Canonical SMILES | [B-](C=CC(=O)OCC)(F)(F)F.[K+] |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

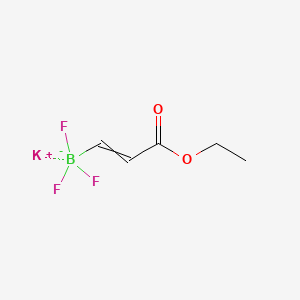

The systematic IUPAC name, potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate, reflects its stereochemistry and functional groups . The (E) designation indicates the trans configuration of the double bond between the boron-bound carbon and the α-carbon of the ester moiety. The molecular formula, C₅H₇BF₃KO₂, comprises:

-

A trifluoroborate anion ([BF₃]⁻) bonded to a vinylic carbon.

-

An ethyl ester group (-O₂CCH₂CH₃) at the β-position.

Spectroscopic and Computational Data

Key spectral identifiers include:

-

Infrared (IR) Spectroscopy: Strong absorptions at ~1,740 cm⁻¹ (C=O stretch) and ~1,150 cm⁻¹ (B-F stretch).

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: A molecular ion peak at m/z 206.01 corresponding to [C₅H₇BF₃KO₂]⁺ .

Computational studies using density functional theory (DFT) predict a planar geometry around the boron atom, with the trifluoroborate group adopting a trigonal planar configuration .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Formation of the Vinylboronic Acid: Reaction of propargyl alcohol with ethoxycarbonyl chloride, followed by hydroboration with BH₃·THF, yields the intermediate vinylboronic acid.

-

Trifluoroboration: Treatment with KHF₂ in aqueous ethanol converts the boronic acid to the trifluoroborate salt :

Yields typically exceed 75% after recrystallization from ethanol/water.

Industrial-Scale Production

While laboratory-scale synthesis is well-established, industrial production employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

-

Temperature: 0–5°C to minimize ester hydrolysis.

-

Solvent: Anhydrous ethanol to prevent boronate decomposition .

-

Purity: >98% by HPLC, achieved via fractional crystallization.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s trifluoroborate group acts as a stable yet reactive handle for palladium-catalyzed couplings. For example, with aryl bromides under Pd(PPh₃)₄ catalysis (2 mol%), it forms α,β-unsaturated esters in >85% yield :

Advantages over boronic acids include:

-

Enhanced stability toward proto-deboronation.

-

Tolerance to aqueous conditions.

Conjugate Addition Reactions

The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., amines, thiols). For instance, reaction with benzylamine in THF at 25°C affords β-amino esters in 70–90% yield .

Comparative Analysis with Related Trifluoroborates

The unsaturated analog exhibits superior reactivity in cross-couplings due to conjugation-enhanced boron electrophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume